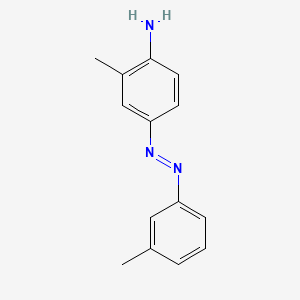

4-(m-Tolylazo)-o-toluidine

Beschreibung

Significance of Azo Compounds in Organic Chemistry and Advanced Materials

Azo compounds represent one of the largest and most versatile classes of synthetic organic chemicals. ijhmr.com Comprising approximately two-thirds of all synthetic dyes, their impact on the textile, leather, paper, and food industries is substantial. iipseries.orgresearchgate.net The synthesis of azo compounds is typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another amine. ijhmr.comontosight.ai This straightforward and high-yield synthesis contributes to their widespread use. isnra.netresearchgate.net

Beyond their traditional role as colorants, the structural adaptability of azo compounds allows for the incorporation of various functional groups, tailoring their properties for advanced applications. ijhmr.com This has propelled them into the realm of advanced materials, with research exploring their use in:

Molecular Electronics and Nonlinear Optics: Their unique electronic properties are being harnessed for new technologies. ijhmr.com

Photodynamic Therapy: Certain azo compounds can be activated by light for therapeutic purposes. ijhmr.comcordless.io

Data Storage: Their ability to undergo reversible cis-trans isomerization upon light exposure makes them candidates for optical data storage systems. cinz.nz

Solar Energy Harvesting: Modified azo compounds are being investigated for their potential in dye-sensitized solar cells. ijhmr.com

Organic Synthesis: They serve as versatile intermediates in the synthesis of complex organic molecules, including heterocycles and natural products. numberanalytics.com

Historical and Contemporary Trends in Azo Dye Research

The history of azo dyes began around 1858 with the discovery of diazo compounds, marking a pivotal moment in modern organic chemistry. jchemrev.comjchemrev.com The first synthetic azo dye, Aniline (B41778) Yellow, was discovered shortly after, and subsequent developments, such as the creation of Congo Red, led to a rapid expansion in their application, particularly for dyeing cellulosic fibers. iipseries.org

Contemporary research has shifted significantly. While the synthesis of novel colorants continues, a major focus is now on the development of "smart" or functional azo compounds. These materials are designed with specific photochemical responsiveness, allowing them to act as molecular switches that can be controlled by light. cordless.iocinz.nz This has opened up new avenues in materials science and biomedicine. cinz.nz Furthermore, there is a growing emphasis on understanding the environmental and toxicological profiles of azo dyes. Research is increasingly directed towards creating more environmentally benign dyes and developing efficient methods for the remediation of dye-contaminated wastewater. cdnsciencepub.comresearchgate.net A significant area of study involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. jchemrev.comnih.gov

Positioning 4-(m-Tolylazo)-o-toluidine within Azo Chemistry Research Paradigms

Within this extensive landscape, this compound (CAS No. 4829-62-3) is primarily situated within the research paradigm focused on the toxicological assessment of aromatic amines derived from azo dyes. drugfuture.com It has been included in quantitative structure-activity relationship (QSAR) studies, which aim to predict the carcinogenicity of aromatic amines based on their molecular structure and physicochemical parameters. nih.govresearchgate.netresearchgate.net These studies are critical for identifying potentially harmful compounds and for designing safer alternatives. researchgate.net Specifically, this compound has been investigated in mutagenicity research, with studies examining its effect on DNA synthesis. drugfuture.com

Structural Analogies and Isomeric Considerations with Related Toluidine-Based Azo Dyes

The properties of an azo dye are highly dependent on its specific molecular structure, including the position of substituents on the aromatic rings. This compound is part of a group of isomeric toluidine-based azo dyes. The notation "m-Tolylazo" indicates that the diazo component originates from m-toluidine (B57737), while "o-toluidine" is the coupling component. Its isomers, such as 4-(o-Tolylazo)-o-toluidine and 4-(p-Tolylazo)-o-toluidine, differ in the substitution pattern of the methyl group on the first tolyl ring. These subtle structural changes can significantly influence the compound's properties and biological activity.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound | Research Context Highlight |

|---|---|---|---|---|

| This compound | 4829-62-3 | C14H15N3 | Reference Compound | Studied for unscheduled DNA synthesis (mutagenicity). drugfuture.com |

| 4-(o-Tolylazo)-o-toluidine | 97-56-3 | C14H15N3 | Methyl group on the diazo component is in the ortho position. | Also known as Solvent Yellow 3; studied for carcinogenicity. nih.govcitychemical.com |

| 4-(p-Tolylazo)-o-toluidine | Not readily available | C14H15N3 | Methyl group on the diazo component is in the para position. | Included in QSAR studies for carcinogenicity prediction. nih.gov |

| 4-(m-Tolylazo)-m-toluidine | 3398-09-2 | C14H15N3 | Coupling component is m-toluidine instead of o-toluidine (B26562). | Listed as a chemical intermediate. sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

4829-62-3 |

|---|---|

Molekularformel |

C14H15N3 |

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

2-methyl-4-[(3-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-10-4-3-5-12(8-10)16-17-13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |

InChI-Schlüssel |

FKTXSJWQORNULK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N=NC2=CC(=C(C=C2)N)C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 4 M Tolylazo O Toluidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azo Compound Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of azo compounds. ethernet.edu.et These techniques allow for the precise mapping of the carbon and hydrogen framework of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(m-Tolylazo)-o-toluidine

Note: The following are predicted or typical chemical shift ranges for the constituent parts of the molecule. Actual experimental values can vary based on solvent and other experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Methyl Protons (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Amine Protons (NH₂) | 3.5 - 5.0 | Not Applicable |

| Aromatic Carbons | Not Applicable | 110 - 150 |

| Methyl Carbons | Not Applicable | 15 - 25 |

| C-N (Azo & Amine) | Not Applicable | 140 - 160 |

This table is generated based on typical chemical shift values for similar functional groups and aromatic compounds. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comsigmaaldrich.comchemicalbook.comwisc.edu

Azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. uochb.cz This phenomenon, known as azo-hydrazone tautomerism, significantly influences the color and properties of the dye. researchgate.net While solution-state NMR can provide insights into this equilibrium, solid-state NMR (SS-NMR) is particularly powerful for investigating tautomerism in the solid state. uochb.czrsc.org

SS-NMR techniques can distinguish between the azo and hydrazone forms by probing the local environment of specific nuclei, such as ¹³C and ¹⁵N. researchgate.net The chemical shifts of these nuclei are different in the two tautomers, allowing for the determination of the predominant form in the solid state. uochb.cz Advanced SS-NMR methods, along with quantum-chemical calculations, have been developed to reliably determine the tautomeric state of solid azo dyes. uochb.czresearchgate.net For many azo dyes, the hydrazone form is found to be more stable in the solid state. rsc.org

Advanced NMR techniques are crucial for characterizing the complexes formed between azo dyes and other molecules or ions. researchgate.netajchem-a.com Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can reveal through-bond and through-space correlations between different nuclei, providing detailed structural information about the complex. st-andrews.ac.uk

When an azo dye like this compound forms a complex, changes in the chemical shifts of the protons and carbons can be observed in the NMR spectra. These changes provide evidence of complex formation and can indicate the binding site of the ligand. researchgate.netuobaghdad.edu.iq For instance, the formation of metal complexes with azo dyes can be studied by monitoring the shifts in the ¹H and ¹³C NMR spectra of the ligand upon coordination to the metal ion. ajchem-a.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups.

Key expected vibrational frequencies include:

N-H stretching from the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

C-H stretching from the aromatic rings and methyl groups, usually observed between 2850-3100 cm⁻¹.

N=N stretching of the azo group, which gives a characteristic band around 1400-1450 cm⁻¹. The intensity of this band can sometimes be weak.

C=C stretching within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

C-N stretching from the amine and azo linkages, typically found in the 1250-1350 cm⁻¹ range.

The presence and precise positions of these bands in the FT-IR spectrum serve as a fingerprint for the molecule, confirming the presence of its key functional groups. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Azo Group (N=N) | N=N Stretch | 1400 - 1450 |

| Amine/Azo Linkage | C-N Stretch | 1250 - 1350 |

This table is generated based on established correlations for characteristic infrared absorption frequencies of organic functional groups.

Raman spectroscopy is another form of vibrational spectroscopy that is particularly useful for studying conjugated systems like those found in azo dyes. researchgate.net It is based on the inelastic scattering of monochromatic light. The π-conjugated system in this compound, which extends across the two aromatic rings and the azo bridge, is expected to give rise to strong Raman signals. acs.org

A key feature of the Raman spectra of azo compounds is the enhancement of the vibrational modes associated with the conjugated system due to the resonance Raman effect. nih.govacs.org This makes Raman spectroscopy a sensitive technique for studying the structure and electronic properties of these molecules. nih.gov The N=N stretching vibration, which may be weak in the IR spectrum, is often strong and readily observable in the Raman spectrum. Furthermore, the frequencies of the Raman bands can be sensitive to the conformation of the molecule and its interactions with the environment, providing additional structural insights. researchgate.net

Electronic Absorption Spectroscopy of Azo Compounds

Electronic absorption spectroscopy is a important tool for elucidating the electronic structure of azo compounds. The position and intensity of absorption bands in the ultraviolet-visible (UV-Vis) spectrum are indicative of the electronic transitions within the molecule.

The UV-Vis spectrum of azo compounds is characterized by distinct absorption bands corresponding to π→π* and n→π* electronic transitions. For instance, in similar polymeric systems like poly(o-toluidine), a band around 310 nm is assigned to the π→π* transition, which is related to the band gap. researchgate.net Another band above 600 nm is attributed to the n→π* transition, associated with the excitation from benzenoid to quinoid rings. researchgate.net The specific λmax values are influenced by the molecular structure and the solvent environment.

Solvatochromism describes the change in a substance's color, and consequently its UV-Vis absorption spectrum, when dissolved in different solvents. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule, influenced by solvent properties like polarity, hydrogen bonding capacity, and dielectric constant. wikipedia.org

Azo compounds often exhibit solvatochromism. Depending on the nature of the molecule and the solvent, a bathochromic (red) or hypsochromic (blue) shift can be observed with increasing solvent polarity. wikipedia.org For example, positive solvatochromism, a red shift with increased polarity, is seen in compounds like 4,4'-bis(dimethylamino)fuchsone. wikipedia.org Conversely, negative solvatochromism, a blue shift, is observed in molecules such as 4-(4′-hydroxystyryl)-N-methylpyridinium iodide. wikipedia.org The study of solvatochromism provides valuable information about the electronic distribution in the solute molecule and its interactions with the surrounding solvent molecules. wikipedia.orgd-nb.info

Halochromism refers to the color change of a substance in response to a change in pH. orientjchem.org This property is characteristic of many azo dyes, which can act as pH indicators. orientjchem.org The color change is due to the protonation or deprotonation of functional groups, which alters the electronic structure and, therefore, the absorption spectrum of the molecule.

In a study on a different azo compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, a significant difference in absorbance was observed between acidic and basic media. orientjchem.org In neutral and acidic conditions, the compound appeared yellow, while in a basic medium, it turned red. orientjchem.org The λmax shifted from around 335 nm in acidic solution to 468 nm in a basic solution when measured in acetone. orientjchem.org This demonstrates the pronounced halochromic behavior of azo dyes, a property that is likely shared by this compound due to the presence of the amino group, which can be protonated.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. savemyexams.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. savemyexams.comlibretexts.org

For this compound (C14H15N3), the molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the elemental composition. savemyexams.com

The fragmentation pattern provides a "molecular fingerprint" that is characteristic of the compound's structure. savemyexams.com Common fragmentation pathways for aromatic azo compounds involve cleavage of the C-N and N=N bonds. For this compound, expected fragments could arise from the cleavage of the azo linkage, leading to ions corresponding to the tolyl and toluidine moieties. Analysis of these fragments helps to confirm the connectivity of the molecule. For example, in the mass spectrum of o-toluidine (B26562), the molecular ion peak is observed, and its fragmentation provides further structural information. massbank.eunist.gov

Table 1: Predicted Collision Cross Section (CCS) for Adducts of 4-(m-Tolylazo)-m-toluidine uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.13388 | 150.5 |

| [M+Na]+ | 248.11582 | 158.7 |

| [M-H]- | 224.11932 | 160.1 |

| [M+NH4]+ | 243.16042 | 169.3 |

| [M+K]+ | 264.08976 | 155.5 |

| [M+H-H2O]+ | 208.12386 | 142.2 |

| [M+HCOO]- | 270.12480 | 180.5 |

| [M+CH3COO]- | 284.14045 | 203.2 |

| [M+Na-2H]- | 246.10127 | 157.4 |

| [M]+ | 225.12605 | 150.6 |

This data is for the isomer 4-(m-tolylazo)-m-toluidine, but provides an estimate for the target compound due to their structural similarity.

X-Ray Diffraction (XRD) for Crystalline Structure and Solid-State Tautomeric Forms

For azo compounds, XRD is crucial for understanding the planarity of the molecule and the geometry of the azo bridge. It can also reveal the existence of different tautomeric forms in the solid state, such as the azo-hydrazone tautomerism common in hydroxyazo dyes. While this compound does not have a hydroxyl group, intermolecular interactions and crystal packing effects can still influence its solid-state structure.

In a study of the related poly-ortho-toluidine (POT), it was found that the base form is amorphous, while the hydrochloride salt is partially crystalline. dtic.mil The analysis of the diffraction pattern indicated that the interchain spacing is larger in POT compared to its parent polymer, polyaniline, likely due to the presence of the bulky methyl groups. dtic.mil This suggests that the methyl groups in this compound would also play a significant role in its crystal packing.

Microscopic and Morphological Characterization in Azo-Based Materials

Microscopic techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are used to investigate the surface morphology and internal structure of materials. mdpi.commdpi.com These methods provide visual information about particle size, shape, and aggregation, which are important for understanding the physical properties of azo-based materials.

For example, in the characterization of composite materials containing poly(aniline-co-o-toluidine), SEM was used to examine the morphological structure and topography of the coatings. mdpi.com Such analyses can reveal whether the material has a uniform, well-defined shape, which can contribute to its physical and chemical properties. mdpi.commdpi.com The morphological characteristics, including the number and size of regions, can provide information on the porosity of a film. mdpi.com While specific microscopic data for this compound is not available, these techniques would be invaluable for studying its solid-state morphology and its incorporation into polymeric matrices or other materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(o-toluidine) |

| 4,4'-bis(dimethylamino)fuchsone |

| 4-(4′-hydroxystyryl)-N-methylpyridinium iodide |

| 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde |

| o-toluidine |

| 4-(m-tolylazo)-m-toluidine |

| Polyaniline |

Scanning Electron Microscopy (SEM) for Surface and Composite Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of azo dyes and pigments, SEM analysis reveals critical information about particle size, shape, and aggregation, which directly impacts their coloristic and performance properties.

Research on various azo dyes demonstrates a range of morphologies. For instance, SEM studies on some self-assembled azo dyes have shown the formation of nanometer-sized spherical particles. mdpi.com In other cases, depending on concentration and solvent conditions, these can transform into micrometer-sized 1D structures like long sticks and intertwined fibers. mdpi.com The morphology of composite materials incorporating related compounds has also been extensively studied. For example, SEM images of poly(o-toluidine) (POT) and poly(m-toluidine) (PMT) show aggregated structures, with PMT displaying larger lumpy structures (10–15 μm) and POT forming smaller, more uniform flaky structures (average diameter of 2.5 μm). mdpi.com

In the study of improved clays, SEM analysis is crucial for identifying the bonding structure of additives with clay particles. google.com This highlights how SEM can be used to understand the morphology of composites containing organic molecules. Similarly, when azo dyes are used in polymer composites, SEM can reveal the dispersion and morphology of the dye particles within the polymer matrix. For example, in PEDOT/Azo dye composites, SEM shows the formation of granular structures on the surface. biointerfaceresearch.com

Table 1: Representative SEM Morphological Findings for Related Compounds

| Compound/Material | Observed Morphology | Size Range | Reference |

| Self-Assembled Azo Dye (3Bu) | Nanometer-sized spherical particles, micrometer-sized 1D sticks and fibers | Spheres: ~10-100 nm; Fibers: tens of micrometers in length | mdpi.com |

| Poly(o-toluidine) (POT) | Relatively uniform and small flaky shaped structures | Average outer diameter of 2.5 μm | mdpi.com |

| Poly(m-toluidine) (PMT) | Larger lumpy structures | Diameter range of 10–15 μm | mdpi.com |

| PEDOT/HPAB Composite | Loose granular morphology with clear channels | Not specified | biointerfaceresearch.com |

| Thiazolyl Azo Dye-Cu(II) Complex | Porous cheese-like slices | Average particle size of 66.88 nm | kashanu.ac.ir |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, crystallinity, and nanoscale morphology of materials. For crystalline organic pigments, TEM is invaluable for observing the primary particle shape and identifying crystal defects.

Studies on diarylide azo pigments, which are structurally related to this compound, have utilized TEM to characterize their particle morphology. For instance, TEM analysis of two Pigment Yellow 83 formulations revealed rod-shaped particles, with some having a cross-sectional diameter in the nanometer range and occurring in agglomerates. uzh.ch The smooth, even surface morphology observed remained unchanged even after solubility tests, indicating particle stability. uzh.ch In another study, a method for producing nanoscale azo pigment particles in a microreactor showed that the resulting particles were significantly smaller (30-100 nm) compared to those produced by conventional batch processes (150-800 nm). google.com

For this compound, TEM analysis would provide a detailed view of the individual crystallites, revealing their primary shape and size at the nanoscale. It would also allow for the identification of the crystal lattice through electron diffraction, confirming its crystalline nature. Any internal defects, such as dislocations or stacking faults, could also be visualized, providing a deeper understanding of its crystal quality.

Table 2: Nanoscale Structural Insights from TEM for Related Compounds

| Compound/Material | Observed Nanoscale Features | Key Findings | Reference |

| Pigment Yellow 83 | Rod-shaped particles, some with nanoscale cross-sectional diameter, occurring as agglomerates. | Particle surface remained stable after solubility tests. | uzh.ch |

| Nanoscale Azo Pigments | Smaller particles with a narrower size distribution. | Average particle size of 30-100 nm. | google.com |

| Poly(o-toluidine) (POT) | Smaller irregular tight agglomerates, more compact structure. | The position of the methyl group affects the structure. | mdpi.com |

| Poly(m-toluidine) (PMT) | Irregularly shaped, highly disordered agglomerates. | The position of the methyl group affects the structure. | mdpi.com |

| Polystyrene/Poly(o-toluidine) Composite | Double-shelled hollow spheres. | Confirmed shell thickness and hollow structure. | acs.org |

Theoretical and Computational Investigations of 4 M Tolylazo O Toluidine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a key application of DFT, where the goal is to find the minimum energy conformation of a molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a stable structure is reached. The B3LYP functional combined with a 6-31G(d) or similar basis set is commonly employed for such optimizations in azobenzene (B91143) systems, providing a good balance between accuracy and computational cost. epjap.orgresearchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and steric interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or electronic band gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. youtube.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com This is often associated with higher chemical reactivity and lower kinetic stability. In the context of azo dyes, the HOMO-LUMO gap influences their color, as it corresponds to the energy of the lowest electronic transition. For p-aminoazobenzene, the HOMO is typically localized on the amino-substituted ring, indicating its electron-donating nature, while the LUMO is distributed across the azo bridge and the other phenyl ring. researchgate.net

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for p-Aminoazobenzene

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.58 |

| LUMO | -1.92 |

| HOMO-LUMO Gap (ΔE) | 3.66 |

Note: The values presented are representative and can vary depending on the specific computational method and basis set used.

To gain a more detailed understanding of a molecule's reactivity at specific atomic sites, local reactivity descriptors such as Fukui functions and Molecular Electrostatic Potential (MEP) maps are employed.

Fukui Functions: These indices are derived from the change in electron density as an electron is added to or removed from the molecule. They help in identifying the most electrophilic and nucleophilic sites within a molecule. The Fukui function, f(r), can be condensed to atomic sites to predict the reactivity of each atom. A higher value of the Fukui function at a particular site indicates a higher reactivity at that site. nih.gov For aminoazobenzenes, the nitrogen atoms of the azo group and the amino group, as well as certain carbon atoms in the phenyl rings, are often identified as key reactive sites.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For p-aminoazobenzene, the MEP map would typically show a negative potential around the nitrogen atoms of the azo and amino groups, highlighting them as sites for electrophilic interaction.

Table 2: Representative Fukui Function Indices for Selected Atoms of p-Aminoazobenzene

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (amino) | 0.12 | 0.08 | 0.10 |

| N1 (azo) | 0.09 | 0.15 | 0.12 |

| N2 (azo) | 0.10 | 0.13 | 0.11 |

| C (para to amino) | 0.05 | 0.11 | 0.08 |

Note: These are illustrative values. Actual values depend on the calculation method.

Computational methods are invaluable for predicting and interpreting various spectroscopic data.

UV-Vis Spectroscopy: The electronic absorption spectra of azo dyes can be predicted using Time-Dependent Density Functional Theory (TD-DFT), which will be discussed in more detail in the next section.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.govjoaquinbarroso.com By comparing the calculated chemical shifts with experimental data, it is possible to confirm the molecular structure and assign the observed NMR signals to specific atoms in the molecule. The accuracy of these predictions can be enhanced by using appropriate reference standards and considering solvent effects. joaquinbarroso.comyoutube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. A comparison of the calculated and experimental IR spectra can help in identifying the functional groups present in the molecule and confirming its structure. For p-aminoazobenzene, DFT calculations have shown good agreement with experimental IR and Raman frequencies, aiding in the assignment of vibrational modes. epjap.orgresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies for p-Aminoazobenzene (B3LYP/6-31G)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| N-H stretch (sym) | 3420 | 3350 | - |

| N-H stretch (asym) | 3510 | 3450 | - |

| N=N stretch | 1420 | 1418 | 1425 |

| C-N stretch | 1280 | 1275 | 1282 |

Source: Adapted from SERS-measured and DFT-calculated vibrational spectra of p-Aminoazobenzene. epjap.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states and the prediction of electronic absorption spectra (UV-Vis). faccts.demdpi.com This method is widely used for organic dyes due to its favorable balance of accuracy and computational cost.

TD-DFT calculations provide information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. For aminoazobenzene derivatives, TD-DFT can predict the characteristic n→π* and π→π* transitions. The π→π* transition is typically the most intense and is responsible for the strong color of these dyes. researchgate.net The position of these absorption bands is sensitive to the molecular structure and the solvent environment, both of which can be modeled in TD-DFT calculations. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for p-Aminoazobenzene using TD-DFT

| Transition | Wavelength (λ_max, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (n→π*) | ~450 | ~2.76 | ~0.01 |

| S₀ → S₂ (π→π*) | ~380 | ~3.26 | ~0.95 |

Note: These values are representative and can be influenced by the choice of functional, basis set, and solvent model.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into intermolecular interactions, the influence of solvent, and the adsorption of molecules onto surfaces.

For a molecule like 4-(m-Tolylazo)-o-toluidine, MD simulations can be used to study its behavior in different solvents, revealing how solvent molecules arrange around the dye and how this affects its conformation and properties. aalto.fi Furthermore, MD simulations are crucial for understanding the adsorption of azo dyes onto various materials, such as polymers or nanoparticles. These simulations can elucidate the preferred orientation of the dye on the surface and the nature of the interactions (e.g., van der Waals, electrostatic) that govern the adsorption process. This information is vital for applications in areas like dye-sensitized solar cells, sensors, and materials science. rsc.org

Quantum Chemical Approaches to Tautomerism and Isomerization Pathways in Azo Dyes

Azo dyes containing hydroxyl or amino groups can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is influenced by the molecular structure, solvent polarity, and pH. Quantum chemical calculations are essential for studying the relative stabilities of these tautomers and understanding the factors that govern the tautomeric equilibrium. nih.govunifr.chuochb.cz

By calculating the energies of the azo and hydrazone forms, it is possible to predict which tautomer is more stable under specific conditions. For protonated aminoazobenzenes, it has been shown that both azo and hydrazone tautomers can coexist, and their electronic and vibrational properties are distinct. nih.govresearchgate.net High-level quantum chemical methods, such as CASSCF/CASPT2, can provide a detailed understanding of the electronic structure of both tautomers. nih.gov

In addition to tautomerism, azobenzene derivatives are known for their trans-cis photoisomerization. Quantum chemical calculations can be used to map out the potential energy surfaces for this isomerization process, identifying the transition states and intermediates involved. This helps in elucidating the mechanism of photoisomerization, which is fundamental to the application of azobenzenes as molecular switches.

Computational Studies on Reaction Mechanisms and Kinetics of Azo Compound Transformations

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and kinetics of organic compounds, including azo dyes like this compound. mdpi.comrsc.org These theoretical investigations provide atomic-level insights into the transformation pathways, transition states, and energy barriers that are often challenging to determine experimentally. By applying quantum mechanical (QM) methods, researchers can model the electronic structure and reactivity of molecules, offering a detailed understanding of the factors that govern chemical reactions. researchgate.net

One of the primary applications of computational studies in the context of azo compounds is to explore the mechanisms of their synthesis and degradation. For instance, density functional theory (DFT) calculations can be employed to map the potential energy surface of the diazotization and coupling reactions involved in the formation of this compound. These calculations can identify the most probable reaction pathways, characterize the structure of intermediates and transition states, and predict the activation energies, which are crucial for optimizing reaction conditions.

Furthermore, computational models are instrumental in investigating the mechanisms of azo dye degradation, a process of significant environmental importance. Theoretical studies can simulate the interaction of azo dyes with various chemical or biological agents, such as catalysts or enzymes, to unravel the step-by-step process of their breakdown. This can include modeling the cleavage of the azo bond (–N=N–), which is a key step in the decolorization of these dyes.

The kinetics of these transformations can also be predicted using computational methods. By calculating the activation free energies, it is possible to estimate the reaction rates. Multiscale modeling approaches, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be particularly useful for studying reactions in complex environments, such as in solution or within an enzyme's active site, by treating the reactive core with high-level QM methods while the surrounding environment is described by more computationally efficient MM force fields. researchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other azo compounds are directly applicable.

Below is an illustrative table showcasing the type of data that can be generated from computational studies on the transformation of a hypothetical azo compound similar to this compound.

| Transformation Step | Computational Method | Calculated Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| N=N Bond Cleavage | DFT (B3LYP/6-31G*) | 25.8 | 1.2 x 10⁻³ |

| Aromatic Ring Hydroxylation | QM/MM | 15.2 | 3.5 x 10² |

| Amine Oxidation | ab initio (MP2) | 30.1 | 5.7 x 10⁻⁶ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Artificial Intelligence and Machine Learning in Azo Dye Property Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have become indispensable tools in chemical research, offering the ability to predict the properties of molecules with remarkable speed and accuracy. researchgate.net For azo dyes, including this compound, these computational approaches are being used to forecast a wide range of characteristics, from their color and spectral properties to their environmental fate and potential biological activity.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. These models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific property. For azo dyes, descriptors can include constitutional indices, topological indices, quantum-chemical parameters, and 3D molecular representations. Once a robust QSPR model is developed and validated, it can be used to predict the properties of new or untested azo dyes, significantly accelerating the discovery and design of novel compounds with desired attributes.

One of the key properties of interest for azo dyes is their maximum absorption wavelength (λmax), which determines their color. Machine learning algorithms, such as support vector machines, random forests, and neural networks, have been successfully trained on large datasets of azo dyes to predict their λmax with high accuracy. researchgate.netaip.org These models can identify the molecular fragments and structural motifs that have the most significant influence on the color of the dye.

Beyond spectral properties, AI and ML models are also being developed to predict the performance of azo dyes in various applications. For example, machine learning can be used to forecast the catalytic performance of materials in the removal of hazardous azo dye pollutants from wastewater. nih.gov These models can help in the design of more efficient and environmentally friendly remediation technologies.

The application of AI and ML to this compound would involve using its molecular structure to predict its properties based on models trained on diverse datasets of other azo compounds. While specific predictive models for this exact compound may not be publicly available, the general methodologies are well-established.

The following table illustrates the potential application of machine learning in predicting various properties of an azo dye like this compound.

| Property | Machine Learning Model | Predicted Value |

| Maximum Absorption Wavelength (λmax) | XGBoost Regression | 452 nm |

| Solubility in Water | Random Forest Classifier | Low |

| Biodegradation Rate | Support Vector Machine | 0.15 mg/L/hr |

Note: The data in this table is hypothetical and for illustrative purposes only.

Photophysical and Optoelectronic Properties of 4 M Tolylazo O Toluidine and Derivatives

Photochromism and Photoisomerization Phenomena in Azo Compounds

Azo compounds, including 4-(m-Tolylazo)-o-toluidine, exhibit a phenomenon known as photochromism, where the molecule undergoes a reversible transformation between two isomers upon light irradiation. This process, specifically a trans-cis isomerization around the central azo bond, leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. The trans isomer is generally the more thermodynamically stable state, while the cis isomer is a metastable state.

Cis-Trans Isomerization Dynamics and Kinetics

The photoisomerization from the stable trans form to the metastable cis form is typically induced by irradiation with light of a wavelength corresponding to the π-π* absorption band of the trans isomer (usually in the UV or blue region of the spectrum). The reverse process, from cis back to trans, can be triggered by irradiation at a different wavelength (often corresponding to the n-π* band of the cis isomer) or can occur thermally in the dark.

The kinetics of the thermal cis-to-trans isomerization are a critical parameter for applications. This process follows first-order kinetics, and the rate is highly dependent on the molecular structure and the surrounding environment. For instance, the nature and position of substituents on the phenyl rings can dramatically influence the rate of thermal relaxation. Electron-donating groups, such as the amino and methyl groups present in this compound, can affect the energy barrier of the isomerization process.

Table 1: Illustrative Thermal Isomerization Kinetics of Substituted Azobenzene (B91143) Derivatives in Different Solvents

| Compound | Solvent | Temperature (°C) | Half-life (t½) |

| 4-Amino-4'-nitroazobenzene | Hexane | 25 | ~100 s |

| 4-Amino-4'-nitroazobenzene | Acetonitrile | 25 | ~10 s |

| 4-Methoxyazobenzene | Toluene | 25 | ~200 min |

| 4-Hydroxyazobenzene | Ethanol | 25 | ~250 ms |

This table presents representative data for analogous compounds to illustrate the effects of substitution and solvent on isomerization kinetics, as specific data for this compound is not available.

Composition Analysis of Photostationary States

When a solution of an azo compound is continuously irradiated with light of a specific wavelength, a photostationary state (PSS) is reached. This is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. The composition of the PSS, i.e., the relative concentrations of the cis and trans isomers, depends on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength.

For a given wavelength, a higher concentration of the cis isomer can be achieved if the absorption of the trans isomer is significantly greater than that of the cis isomer at that wavelength. Conversely, irradiating at a wavelength where the cis isomer absorbs more strongly will shift the equilibrium towards the trans form. The substitution pattern on the azobenzene core significantly influences the absorption spectra of the isomers, and thus the achievable PSS composition. For many amino-substituted azobenzenes, irradiation in the UV-A range can lead to a PSS with a high percentage of the cis isomer, often exceeding 80%. acs.orgmostwiedzy.pl

Nonlinear Optical (NLO) Properties of Azo Chromophores

Azo compounds, particularly those with electron donor and acceptor groups (a "push-pull" structure), are known to exhibit significant nonlinear optical (NLO) properties. These properties arise from the interaction of the molecule's delocalized π-electron system with intense electromagnetic fields, such as those from a laser. This compound, with its amino (donor) and tolyl (weakly donating) groups, possesses a molecular structure conducive to NLO effects.

Second-Order Nonlinear Optical Effects and Characterization

Second-order NLO effects, such as second-harmonic generation (SHG), require a non-centrosymmetric arrangement of the chromophores. In a solution or an amorphous polymer film, the molecules are randomly oriented, resulting in a centrosymmetric bulk material with no net second-order NLO response. To induce a non-centrosymmetric alignment, techniques like electric field poling are employed. nih.gov In this process, a guest-host system, typically the azo dye dispersed in a polymer matrix, is heated above its glass transition temperature while a strong DC electric field is applied. This aligns the dipolar azo molecules, and this alignment is then frozen in by cooling the material back to room temperature with the field still applied. The resulting poled film can exhibit a significant second-order NLO susceptibility (χ⁽²⁾).

The magnitude of the second-order NLO response is related to the molecular first hyperpolarizability (β), which is a molecular property. Push-pull azobenzenes are designed to have large β values. The SHG technique is a common method to characterize the χ⁽²⁾ of poled films.

Two-Photon Absorption (2PA) Characteristics

Two-photon absorption is a third-order NLO process where a molecule simultaneously absorbs two photons. This process is dependent on the square of the light intensity and allows for excitation with lower-energy photons (typically in the near-infrared range) to reach the same excited state as one-photon absorption of higher-energy (e.g., UV) photons. nih.govrsc.org This has advantages in applications like 3D microfabrication and biological imaging due to deeper light penetration and reduced scattering.

The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), usually expressed in Goeppert-Mayer (GM) units. The molecular structure of azo dyes significantly impacts their σ₂ values. Extending the π-conjugation of the molecule and incorporating donor-acceptor groups can enhance the 2PA cross-section. acs.orgmostwiedzy.pl While specific σ₂ values for this compound are not documented, related amino-substituted azobenzenes have been shown to possess moderate to high 2PA cross-sections.

Table 2: Illustrative Two-Photon Absorption Cross-Sections of Substituted Azobenzene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Peak σ₂ (GM) |

| Azobenzene | Dichloromethane | ~600 | < 10 |

| 4-amino-4'-nitroazobenzene | Dichloromethane | ~780 | ~100 |

| Substituted bis-azobenzene | DMSO | ~850 | > 200 |

This table provides representative data for analogous compounds to illustrate the range of 2PA cross-sections, as specific data for this compound is not available. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

Z-Scan Techniques for Nonlinear Refractive Index and Absorption Coefficient Determination

The Z-scan technique is a widely used experimental method to determine the magnitude and sign of the third-order NLO properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). nih.gov In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured.

A "closed-aperture" Z-scan is sensitive to changes in the refractive index. A self-focusing effect (positive n₂) will result in a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak), while a self-defocusing effect (negative n₂) will produce the opposite signature. An "open-aperture" Z-scan, where the aperture is removed, is used to measure the nonlinear absorption. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).

By fitting the experimental Z-scan data to theoretical models, the values of n₂ and β can be extracted. These parameters are crucial for evaluating the potential of a material for applications in all-optical switching, optical limiting, and other photonic devices. For many push-pull azo dyes, significant nonlinear refraction and absorption have been reported, highlighting their promise in NLO applications. nih.gov

Information Deficit Precludes Article Generation on the Photophysical and Optoelectronic Properties of this compound and Its Derivatives

A thorough investigation into the scientific literature and available online resources has revealed a significant lack of specific data regarding the chemical compound this compound in the contexts of photoinduced poling, dye-sensitized solar cells (DSSCs), optical limiting, and molecular devices. Despite targeted searches aimed at uncovering research findings related to its application in these advanced material science fields, no substantive information was found that would allow for the creation of a scientifically accurate and detailed article as per the requested outline.

The initial and subsequent search queries for "Photoinduced Poling for NLO Material Fabrication of this compound," "this compound in Dye-Sensitized Solar Cells," "Optical Limiting and Switching Applications of this compound," and "this compound in Molecular Devices and Displays" did not yield any specific experimental or theoretical studies focused on this particular molecule. The general search results provided broad overviews of the mentioned technologies and applications but consistently featured other well-established or novel compounds, not this compound.

Consequently, it is not possible to generate content for the specified sections:

Applications in Organic Electronics and Photonics

Molecular Devices and Displays Utilizing Azo Structures:While the general class of azo structures is relevant to molecular devices and displays, there is no specific mention or data related to this compound in this context.

Without any dedicated research on the photophysical and optoelectronic properties of this compound within these specific applications, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. The creation of data tables and detailed research findings is unachievable due to the absence of source material.

Therefore, this response serves to inform the user that the necessary information to fulfill the request is not available in the public domain at this time. Further research would need to be conducted and published on this compound before such an article could be written.

Environmental and Biochemical Transformations of 4 M Tolylazo O Toluidine

Biological Degradation Pathways of Azo Dyes

Microorganisms have evolved diverse enzymatic systems capable of breaking down complex organic molecules, including azo dyes. mdpi.com Bioremediation, which harnesses this microbial catabolic potential, is considered an eco-friendly and cost-effective alternative to physicochemical treatment methods. biotech-asia.org The microbial degradation of azo dyes typically involves initial decolorization through the cleavage of the azo bond, followed by the breakdown of the resulting aromatic amines. mdpi.com

The enzymatic machinery of various microorganisms, including bacteria, fungi, and algae, plays a pivotal role in the detoxification and degradation of azo dyes. mdpi.com These processes are driven by specific enzymes that catalyze the breakdown of the dye's chromophore, leading to a loss of color and subsequent mineralization.

Bacterial degradation of azo dyes is a highly studied and effective method for wastewater treatment. mdpi.com Many bacterial species can decolorize azo dyes under microaerophilic or anaerobic conditions. nih.govresearchgate.net This process is primarily mediated by a group of enzymes known as azoreductases. researchgate.netnih.gov

Azoreductases catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. nih.govrsc.org This reaction breaks the dye molecule into smaller, colorless aromatic amines. researchgate.netjchemrev.com The electrons for this reduction are typically supplied by NADH or NADPH. nih.gov Azoreductase activity has been identified in the membrane, cytoplasm, and even extracellular fractions of various bacteria, suggesting multiple mechanisms for electron transfer to the azo dye. nih.govnih.gov While studies specifically on 4-(m-Tolylazo)-o-toluidine are limited, research on similar compounds like Toluidine Red has demonstrated the efficacy of bacteria such as Halomonas species in dye degradation. researchgate.netidosi.orgnih.gov

Fungi, particularly white-rot fungi, are highly effective in degrading a wide array of recalcitrant organic pollutants, including synthetic dyes. mdpi.comnih.gov Unlike bacteria that typically require anaerobic conditions for initial azo bond cleavage, fungi often degrade azo dyes aerobically. nih.gov This capability is attributed to their powerful and non-specific extracellular ligninolytic enzyme systems. mdpi.comresearchgate.net

The primary enzymes involved are laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP). nih.govnih.gov These enzymes generate highly reactive free radicals that can attack and break down the complex dye structures. nih.gov Laccases, which are multi-copper oxidases, can directly oxidize the dye molecules, while peroxidases require hydrogen peroxide (H₂O₂) for their catalytic activity. mdpi.comnih.govdaneshyari.com The non-specific nature of these enzymes allows them to degrade a broad spectrum of dyes with different chemical structures. nih.gov Fungi such as Trametes versicolor, Phanerochaete chrysosporium, and Irpex lacteus have been extensively studied for their dye decolorization capabilities. mdpi.comresearchgate.net

While pure microbial cultures can effectively degrade azo dyes, mixed microbial consortia often exhibit higher degradation efficiency and resilience. biotech-asia.orgiosrjournals.org A consortium, which can consist of multiple bacterial strains or a combination of bacteria and fungi, offers several advantages over individual species. umn.edunih.gov These advantages stem from the synergistic metabolic activities of the different microbial populations. iosrjournals.org

In a consortium, the metabolic products of one microorganism can serve as substrates for another, leading to a more complete mineralization of the pollutant. nih.gov A common and effective strategy is the sequential use of anaerobic and aerobic conditions. For instance, a bacterial-fungal consortium can first utilize bacteria to break the azo bond under anaerobic conditions, producing aromatic amines. nih.gov Subsequently, fungi can degrade these potentially toxic amines under aerobic conditions, a task that bacteria may perform less efficiently. nih.govnih.gov This cooperative action allows the consortium to degrade complex dye mixtures found in industrial effluents more effectively than any single organism. biotech-asia.orgiosrjournals.org

The critical first step in the biological degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govjchemrev.com This reaction is catalyzed by azoreductase enzymes in bacteria and is responsible for the decolorization of the dye. nih.govresearchgate.net The cleavage breaks the molecule into two or more aromatic amines. jchemrev.comresearchgate.net

For the specific compound this compound, the symmetrical cleavage of the azo bond would yield two primary aromatic amine metabolites: m-toluidine (B57737) and o-toluidine (B26562) .

The formation of these aromatic amines is a significant environmental concern, as many are more toxic and potentially carcinogenic than the parent dye molecule. jchemrev.comnih.gov For example, o-toluidine is classified as a probable human carcinogen by the U.S. Environmental Protection Agency. nih.gov Therefore, complete remediation requires the further degradation of these amine intermediates. Microorganisms like Rhodococcus rhodochrous have been shown to degrade o-toluidine, often utilizing it as a source of carbon and nitrogen, breaking it down into less harmful compounds like 3-methylcatechol. oup.com Similarly, anaerobic bacteria such as Desulfobacula toluolica can transform p-toluidine. researchgate.net The complete mineralization of these amines typically occurs under aerobic conditions, where they are hydroxylated and subsequently undergo ring cleavage.

Enzymatic Bioremediation by Microorganisms

Abiotic Environmental Degradation Processes

In addition to biological transformations, azo dyes can be degraded in the environment through various abiotic processes. These physicochemical methods often involve advanced oxidation processes (AOPs) that generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively degrade organic pollutants. researchgate.netnih.gov

One of the primary abiotic pathways is photodegradation, or photolysis, where light energy, particularly in the UV spectrum, initiates the breakdown of the dye molecule. researchgate.netresearchgate.net The efficiency of this process can be significantly enhanced by using photocatalysts like titanium dioxide (TiO₂). uaeu.ac.aenih.gov When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species that attack and mineralize the dye. uaeu.ac.aenih.gov The degradation of azo dyes is influenced by factors such as pH, catalyst concentration, and the presence of other substances in the water. uaeu.ac.aenih.gov

Other AOPs, such as the Fenton process, also contribute to abiotic degradation. The Fenton reaction (using Fe²⁺ and H₂O₂) generates powerful hydroxyl radicals that can effectively oxidize and degrade recalcitrant compounds. nih.gov Studies on o-toluidine have shown that the fluidized-bed Fenton process can achieve over 99% removal under optimal conditions. nih.gov These abiotic processes can lead to the formation of various intermediates, including hydroxylated derivatives, phenolic compounds, and eventually, complete mineralization to CO₂, water, and inorganic ions. uaeu.ac.ae

Photolytic Degradation Mechanisms (Photo-oxidation, Photoreduction)

Photolytic degradation, involving light-induced chemical reactions, is a potential pathway for the transformation of azo dyes in the aquatic environment. The process can occur through direct photolysis, where the dye molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the water that generate reactive species.

Photo-oxidation: This is a primary mechanism for the photolytic degradation of many organic pollutants, including azo dyes. uaeu.ac.ae It is initiated by the generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). ichtj.waw.pl These radicals are powerful, non-selective oxidizing agents that can attack the azo dye molecule at multiple sites. ichtj.waw.plresearchgate.net The degradation process generally involves the following steps:

Attack on the Azo Linkage: The characteristic azo bond (-N=N-), which is responsible for the dye's color, is a primary target for hydroxyl radicals. Oxidation of this bond leads to its cleavage, resulting in the rapid decolorization of the dye solution. researchgate.net

Aromatic Ring Cleavage: Following the initial attack on the chromophore, the hydroxyl radicals can attack the aromatic rings (the tolyl groups) of the molecule. This leads to the hydroxylation of the rings and their eventual opening. uaeu.ac.ae

Mineralization: Subsequent oxidation of the resulting intermediates can lead to the formation of smaller, lower-molecular-weight organic acids and, ultimately, complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net

Photoreduction: Under certain environmental conditions, particularly in anoxic (oxygen-deficient) environments, photoreduction can also contribute to the degradation of azo dyes. This process involves the transfer of electrons to the azo bond, leading to its reductive cleavage. This pathway typically results in the formation of aromatic amines. For this compound, this would yield o-toluidine and 3-methyl-p-phenylenediamine.

Despite these potential pathways, many azo dyes are designed to be stable and resistant to light to ensure their effectiveness as colorants. mst.dk Therefore, photolysis is not always considered a primary degradation pathway in the environment for this class of compounds. mst.dk

| Photolytic Degradation Pathway | Primary Reactive Species | Key Transformation Step | Primary Products |

| Photo-oxidation | Hydroxyl Radicals (•OH) | Oxidative cleavage of the azo bond (-N=N-) | Hydroxylated intermediates, aromatic acids |

| Photoreduction | Hydrated electrons (e⁻aq) | Reductive cleavage of the azo bond (-N=N-) | Aromatic amines (e.g., o-toluidine) |

Chemical Oxidation Pathways (e.g., by Ozone, Free Radicals)

Chemical oxidation using strong oxidizing agents is a highly effective method for degrading persistent organic pollutants like azo dyes. Advanced Oxidation Processes (AOPs) generate powerful radicals, primarily hydroxyl radicals, that can effectively break down the complex structure of this compound. researchgate.net

Oxidation by Ozone (O₃): Ozonation is a robust technology for wastewater treatment. mdpi.com Ozone can react with organic compounds through two main pathways:

Direct Reaction: Molecular ozone can directly attack the electron-rich sites of the this compound molecule. The azo bond and the activated aromatic rings are susceptible to electrophilic attack by ozone, leading to the cleavage of the chromophore. mdpi.comresearchgate.net

Indirect Reaction: In aqueous solutions, particularly at higher pH, ozone decomposes to form hydroxyl radicals (•OH). mdpi.com These radicals are more reactive and less selective than ozone, leading to faster and more complete degradation of the dye molecule. mdpi.com

The reaction of both ozone and hydroxyl radicals with the dye leads to decolorization and the formation of various oxidation byproducts. Complete mineralization is possible with sufficient oxidant exposure and optimal reaction conditions.

Oxidation by Other Free Radicals: Besides hydroxyl radicals generated from ozone or photocatalysis, other radical species can be involved in the degradation of azo dyes. For instance, sulfate radicals (SO₄•⁻), generated from persulfate or peroxymonosulfate, are also powerful oxidants used in AOPs. These radicals react similarly to hydroxyl radicals, initiating oxidation by attacking the azo bond and aromatic structures.

| Oxidant/Process | Oxidizing Species | Oxidation Potential (V) | Mechanism |

| Ozonation (Direct) | O₃ | 2.07 | Electrophilic attack on azo bond and aromatic rings |

| Ozonation (Indirect) | •OH | 2.80 | Radical attack on azo bond and aromatic rings |

| Other AOPs | •OH, SO₄•⁻, etc. | Variable | Radical attack on azo bond and aromatic rings |

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For most azo dyes, particularly solvent and disperse dyes like this compound, the azo bond is stable towards hydrolysis under typical environmental pH conditions (pH 4-9). mst.dk

Significant hydrolysis is generally observed only for specific classes of dyes, such as reactive dyes, which are designed to react with water. mst.dk Since this compound does not belong to this class, it is expected to be hydrolytically stable. Its persistence in aqueous environments is therefore not primarily limited by hydrolytic degradation but rather by microbial action, oxidation, and photolysis.

Environmental Fate and Transport Considerations

Adsorption to Environmental Matrices (Sediments, Soils)

The transport and bioavailability of this compound in the environment are heavily influenced by its tendency to adsorb to solid matrices like soil and sediment. This process, known as sorption, is governed by the chemical's properties and the characteristics of the environmental matrix.

The key factor determining the sorption potential of a non-ionic organic compound is its hydrophobicity, which is commonly measured by the octanol-water partition coefficient (Kow). A high Kow value indicates a preference for partitioning into organic phases (like soil organic matter) rather than water. For the closely related isomer 4-(o-Tolylazo)-o-toluidine, the estimated Kow is 8,300 (log Kow ≈ 3.92), indicating significant hydrophobicity. mst.dk

Due to its high Kow, this compound is expected to exhibit strong adsorption to:

Soil Organic Matter (SOM): The hydrophobic dye molecule will preferentially partition out of the aqueous phase and associate with the organic carbon fraction of soils and sediments. mdpi.com

Clay Minerals: Depending on the soil pH and the specific surface properties of clay minerals, electrostatic and other interactions can also contribute to sorption.

This strong sorption behavior implies that if released into the environment, this compound will likely be immobilized in soils and sediments, reducing its mobility in groundwater but increasing its concentration in benthic zones and topsoil.

Bioconcentration and Bioaccumulation Potential in Ecological Systems

Bioconcentration refers to the accumulation of a chemical in an organism from water, while bioaccumulation includes all routes of exposure, including diet. ecetoc.org For hydrophobic compounds like this compound, there is a significant potential for these processes to occur in aquatic organisms.

The tendency of a substance to bioconcentrate is directly related to its lipophilicity (fat-loving nature), which is again predicted by the Kow value. ecetoc.org Chemicals with a high Kow are readily absorbed from water across gill membranes and accumulate in the fatty tissues of fish and other aquatic organisms. api.org

Given the estimated high Kow value (8,300), this compound is predicted to have a notable potential for bioconcentration. mst.dk While bioaccumulation is a concern for any persistent, hydrophobic compound, substances with a log Kow between 5 and 8 are often highlighted as having the highest potential for significant biomagnification up the food chain. ecetoc.org With a log Kow of approximately 3.92, this compound has a moderate to high potential for bioaccumulation, suggesting it could accumulate in aquatic life, although its potential to magnify to very high levels in top predators may be less than that of more hydrophobic compounds.

Advanced Analytical and Sensing Methodologies for Azo Compounds

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For azo dyes and their metabolites, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) for Azo Dyes and Degradation Products

High-Performance Liquid Chromatography is a powerful technique for analyzing azo dyes and the aromatic amines formed during their degradation. icontrolpollution.com The method is adept at separating non-volatile and thermally sensitive compounds, which is characteristic of many dyes and their metabolites. For the analysis of 4-(m-Tolylazo)-o-toluidine degradation, HPLC methods are optimized to resolve its cleavage products, o-toluidine (B26562) and m-toluidine (B57737), from each other and from potential matrix interferences. helixchrom.comsielc.com

Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The separation of toluidine isomers, which have very similar chemical properties, can be challenging. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides enhanced selectivity for these closely related basic compounds. helixchrom.com Detection is typically achieved using a UV detector, as aromatic amines exhibit strong absorbance in the ultraviolet spectrum. sielc.com Electrochemical detection can also be used, offering higher sensitivity for easily oxidizable compounds like aromatic amines. nih.gov

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Mixed-Mode) |

|---|---|---|

| Column | C18 (e.g., EC 150/4.6 NUCLEODUR® Sphinx RP) namthao.com | Core-shell mixed-mode (e.g., Coresep 100) helixchrom.com |

| Mobile Phase | Methanol/Phosphate Buffer (pH 6.9) namthao.com | Acetonitrile/Water with Ammonium Formate (pH 3.0) helixchrom.com |

| Detection | UV at 250 nm sielc.com | UV at 275 nm |

| Flow Rate | 1.0 mL/min | 0.6 mL/min helixchrom.com |

| Separation Principle | Hydrophobic interactions | Reversed-phase and cation-exchange helixchrom.com |

Gas Chromatography (GC) for Volatile Species from Azo Compound Degradation

Gas Chromatography is highly effective for the analysis of volatile and thermally stable compounds. libretexts.org While the parent azo dye, this compound, is generally not suitable for direct GC analysis due to its low volatility, its degradation products, m-toluidine and o-toluidine, are amenable to this technique. labrulez.comosha.gov A significant challenge in the GC analysis of amines is their high polarity and basicity, which can lead to poor peak shape (tailing) and adsorption onto active sites within the GC system. labrulez.comrestek.com

To overcome these issues, derivatization is a common and often necessary step. libretexts.orggcms.cz This process modifies the amine functional group to create a less polar, more volatile, and more thermally stable derivative. phenomenex.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFAA) or silylation are widely used methods. osha.govsigmaaldrich.com The resulting derivatives exhibit improved chromatographic behavior and can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (MS). osha.govresearchgate.net

| Reagent Class | Specific Reagent | Abbreviation | Target Functional Group | Benefit |

|---|---|---|---|---|

| Acylation | Heptafluorobutyric Anhydride | HFAA | Primary and secondary amines | Forms stable, volatile derivatives suitable for ECD detection osha.gov |

| Acylation | Trifluoroacetic Anhydride | TFAA | Amines, alcohols, phenols | Increases volatility and detector response libretexts.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, amides, carboxylic acids, alcohols | Replaces active hydrogens with a non-polar TMS group phenomenex.comsigmaaldrich.com |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Phenols, carboxylic acids | Used for trace analysis, creates derivatives with high ECD sensitivity gcms.cz |

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled capabilities for comprehensive analysis. nih.govspringernature.com The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of aromatic amines in complex matrices. nih.govnih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

For the analysis of this compound metabolites, an LC-MS/MS method would involve chromatographic separation of o-toluidine and m-toluidine, followed by their introduction into the mass spectrometer. nih.gov The mass spectrometer first ionizes the molecules (e.g., using electrospray ionization, ESI) and then selects the specific precursor ion corresponding to the toluidine isomer. This ion is fragmented, and specific product ions are monitored for quantification. nih.gov This multiple reaction monitoring (MRM) mode provides exceptional selectivity, minimizing the risk of false positives from matrix interferences. lcms.cz LC-MS/MS methods can achieve very low limits of detection, often in the nanogram-per-liter (ng/L) range. researchgate.net

| Parameter | Setting/Mode | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., Ultra Biphenyl column) nih.govnih.gov | Separation of isomers and matrix components. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]+ of the amines. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) experiments. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov | Highly selective and sensitive quantification by monitoring specific precursor → product ion transitions. |

| Linear Range | 0.1 - 50 ng/mL nih.gov | Demonstrates the method's ability to quantify over a wide concentration range. |

Electrochemical Sensing Strategies for Azo Compounds

Electrochemical sensors offer a compelling alternative to chromatographic methods, providing rapid, low-cost, and portable analysis. nih.gov These devices are particularly well-suited for detecting electroactive species such as aromatic amines, which can be easily oxidized at an electrode surface. nih.gov

Voltammetric Detection and Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox behavior of electroactive analytes. rsc.org When analyzing the degradation products of this compound, the aromatic amine groups of o-toluidine and m-toluidine are the primary targets for electrochemical detection. The anodic oxidation of aromatic amines is the fundamental process measured by these sensors. acs.org

The applied potential at a working electrode is scanned, and the resulting current from the oxidation of the amine is measured. The potential at which the oxidation peak occurs is characteristic of the specific compound, while the peak current is proportional to its concentration. This allows for both qualitative and quantitative analysis. The development of electrochemical sensors for aromatic amines focuses on achieving high sensitivity and selectivity, and the ability to distinguish between different isomers. rsc.org

Modified Electrodes and Nanomaterial Composites for Enhanced Sensitivity

The performance of electrochemical sensors can be significantly improved by modifying the surface of the working electrode. nih.gov Bare electrodes often suffer from low sensitivity and fouling (passivation of the electrode surface by reaction products). To overcome these limitations, various nanomaterials are used to create composite electrodes with enhanced properties. nih.gov

Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are widely used due to their large surface area, excellent electrical conductivity, and electrocatalytic activity. uta.clresearchgate.net Metal-organic frameworks (MOFs) and metallic nanoparticles are also incorporated into electrode designs to create highly porous and active surfaces that facilitate the electrochemical reaction and amplify the signal. rsc.orgcluster-science.com These modifications lead to a substantial increase in sensitivity, allowing for the detection of aromatic amines at very low concentrations with detection limits reaching micromolar (μM) or even nanomolar (nM) levels. rsc.orgcluster-science.com

| Electrode Material | Nanomaterial Modifier | Target Analyte Class | Key Advantage |

|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Multi-walled Carbon Nanotubes (MWCNTs) | Azo Dyes / Aromatic Amines | High surface area, excellent electrocatalytic activity researchgate.net |

| GCE | Graphene | Azo Dyes | Superior electrical conductivity and large surface area nih.gov |

| GCE | Cobalt-based Metal-Organic Framework (Co-MOF) | Aromatic Amines (e.g., dinitroaniline) | High selectivity and sensitivity, with detection limits in the μM range rsc.orgcluster-science.com |

| Carbon Cloth | Platinum-Nickel (PtNi) Alloy Nanoleaves | Ammonia-Nitrogen | Enhanced detection performance and low detection limit (nM range) mdpi.com |

Optical and Chromogenic Sensor Development

The detection and quantification of specific azo compounds, such as this compound, are of significant interest due to their widespread industrial use and potential environmental and health implications. Advanced analytical and sensing methodologies based on optical and chromogenic principles offer promising avenues for rapid, sensitive, and selective detection. These methods leverage the unique light-absorbing and emitting properties of molecules to generate a measurable signal in the presence of a target analyte.

Fiber Optic Sensors for Distributed Spectrophotometric Analysis

Fiber optic sensors are emerging as powerful tools for the in-situ and real-time monitoring of chemical species, including azo dyes, in various environments. These sensors utilize optical fibers to transmit light to a sensing region, where the interaction of light with the target analyte induces a change in the optical signal that is then transmitted back for analysis. This approach allows for distributed spectrophotometric analysis, enabling measurements at multiple points along the length of the fiber.